molecular formula C6H15NO B1266752 1-Amino-2-methylpentan-2-ol CAS No. 6969-37-5

1-Amino-2-methylpentan-2-ol

Cat. No. B1266752
CAS RN: 6969-37-5
M. Wt: 117.19 g/mol
InChI Key: JSELUEZGSGRXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Amino-2-methylpentan-2-ol and related compounds involves reactions like condensation and environmentally safe methods in water medium. For instance, aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, which share structural similarities with 1-Amino-2-methylpentan-2-ol, can be synthesized by condensation reactions involving formaldehyde and secondary amines starting from 1-(propylsulfanyl)pentan-2-ol (Dzhafarov et al., 2010). Another method includes the reaction of amines with 1-bromopentanes in water, highlighting an eco-friendly approach (Talybov et al., 2010).

Molecular Structure Analysis

The molecular structure of 1-Amino-2-methylpentan-2-ol and its derivatives is commonly analyzed using spectroscopic methods such as IR, 1H and 13C NMR, and mass spectrometry. These techniques confirm the structure of synthesized compounds, aiding in understanding their chemical behavior and reactivity (Dzhafarov et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 1-Amino-2-methylpentan-2-ol derivatives include antimicrobial activities, highlighting their potential as additives in pharmaceuticals and lubricants. For example, aminomethyloxy derivatives have been tested for their antimicrobial properties, suggesting their utility in medicinal chemistry and industrial applications (Dzhafarov et al., 2010).

Scientific Research Applications

Biofuel Production

1-Amino-2-methylpentan-2-ol and its isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, have potential applications as biofuels. These isomers are natural by-products of microbial fermentations from amino acid substrates. Metabolic engineering of microbial strains has been developed to increase the production of these isomers, though the current production levels are not yet suitable for industrial applications. This research indicates potential for major breakthroughs in production efficiency for biofuel applications (Cann & Liao, 2009).

Chemical Synthesis and Extraction

The compound has been used in the selective extraction and separation of iron(III) from hydrochloric acid, demonstrating its utility in chemical processes. Iron(III) can be quantitatively extracted using 4-methylpentan-2-ol, showing its importance in specific chemical separation techniques (Gawali & Shinde, 1974).

Flavor and Aroma Studies

1-Amino-2-methylpentan-2-ol derivatives have been identified as potent aroma compounds in food studies. For example, 3-mercapto-2-methylpentan-1-ol, a related compound, was isolated from raw onions and found to contribute significantly to the flavor profile of cooked onions. This research highlights the compound's relevance in the food and flavor industry (Granvogl, Christlbauer, & Schieberle, 2004).

Safety And Hazards

The safety information for 1-Amino-2-methylpentan-2-ol indicates that it is a dangerous substance . The hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-amino-2-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-4-6(2,8)5-7/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSELUEZGSGRXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-methylpentan-2-ol

CAS RN

6969-37-5
Record name 1-Amino-2-methyl-2-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC68347
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-2-methylpentan-2-ol
Reactant of Route 2
1-Amino-2-methylpentan-2-ol
Reactant of Route 3
1-Amino-2-methylpentan-2-ol
Reactant of Route 4
1-Amino-2-methylpentan-2-ol
Reactant of Route 5
1-Amino-2-methylpentan-2-ol
Reactant of Route 6
1-Amino-2-methylpentan-2-ol

Citations

For This Compound
1
Citations
A Pfreintner - 2008 - edoc.ub.uni-muenchen.de
Farben begleiten und beschäftigen den Menschen schon seit Urzeiten und dienten schon seit jeher als Zeichen des Ausdrucks, des ästhetischen Empfindens und der sozialen Stellung…
Number of citations: 5 edoc.ub.uni-muenchen.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.